tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Overview
Description
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a hydroxyl group
Mechanism of Action
Target of Action
It is known that this compound is a derivative of piperidine, which is often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
It’s worth noting that the tert-butyl carbamate (n-boc) protecting group is often used in organic synthesis to protect amines . The N-Boc group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Result of Action
The compound’s role in the deprotection of the n-boc group could potentially influence a variety of biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the deprotection of the N-Boc group occurs under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. One common method involves the reaction of (3S,4S)-3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced piperidine derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate: A stereoisomer with different spatial arrangement of atoms.
Tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate: Another stereoisomer with different spatial arrangement of atoms.
Tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of both the tert-butyl and hydroxyl groups provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCALYMVICSBJ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.